Disulfide, methyl 4-methylphenyl
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Overview
Description
Disulfide, methyl 4-methylphenyl, also known as bis(4-methylphenyl) disulfide, is an organic compound with the molecular formula C14H14S2. It is characterized by the presence of a disulfide bond (S-S) linking two 4-methylphenyl groups. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds and are commonly found in various chemical and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylphenyl) disulfide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with an oxidizing agent. For instance, the thiol can be oxidized using iodine in the presence of a base such as sodium hydroxide to form the disulfide .
Industrial Production Methods: In industrial settings, the production of bis(4-methylphenyl) disulfide often involves the use of more scalable and efficient methods. One such method includes the reaction of 4-methylbenzenethiol with sodium thiosulfate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylphenyl) disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Bis(4-methylphenyl) disulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(4-methylphenyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, which helps stabilize protein structures. The cleavage of these bonds, often mediated by reducing agents, can lead to changes in protein conformation and function .
Comparison with Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-methoxyphenyl) disulfide
- Bis(4-nitrophenyl) disulfide
Comparison: Bis(4-methylphenyl) disulfide is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and physical properties. For instance, the methyl group can increase the compound’s hydrophobicity and affect its boiling and melting points compared to other disulfides with different substituents .
Properties
IUPAC Name |
1-methyl-4-(methyldisulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-7-3-5-8(6-4-7)10-9-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVHDOTNUXIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450387 |
Source
|
Record name | Disulfide, methyl 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-34-9 |
Source
|
Record name | Disulfide, methyl 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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